molecular formula C19H19NO6 B2650232 2-Methoxyethyl 5-(furan-2-carbonyloxy)-1,2-dimethylindole-3-carboxylate CAS No. 896807-67-3

2-Methoxyethyl 5-(furan-2-carbonyloxy)-1,2-dimethylindole-3-carboxylate

Cat. No.: B2650232
CAS No.: 896807-67-3
M. Wt: 357.362
InChI Key: JVMZQUPOFJJESL-UHFFFAOYSA-N
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Description

The compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are known for their distinctive odors and are commonly used in food flavorings and perfumery .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups including ester, furan, and indole groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the characteristics of its functional groups .

Scientific Research Applications

Biomass Conversion and Sustainable Materials Research by Chernyshev et al. (2017) discusses the conversion of plant biomass into furan derivatives like 5-Hydroxymethylfurfural (HMF) and its implications for sustainable materials, polymers, and fuels. This work emphasizes the role of furan derivatives in replacing non-renewable hydrocarbons, suggesting a potential area of application for related compounds in developing new generation materials and energy solutions Chernyshev, Kravchenko, & Ananikov, 2017.

Electrosynthesis Methods A study by Horii et al. (2005) explores the electrosynthesis of 2,5-dimethoxy-2,5-dihydrofuran, offering insights into the synthesis methods that could potentially be applied to similar furan-based compounds for high purity production without the need for supporting electrolytes Horii, Atobe, Fuchigami, & Marken, 2005.

Chemical Synthesis and Reactions Oleinik et al. (1982) detail the synthesis and electrophilic substitution reactions of furan compounds, highlighting the reactivity of the furan ring and its derivatives in various chemical transformations. This might relate to the chemical behavior and synthesis possibilities of 2-Methoxyethyl 5-(furan-2-carbonyloxy)-1,2-dimethylindole-3-carboxylate Oleinik, Adamskaya, & Novitskii, 1982.

Biocatalytic Production and Green Chemistry Yuan et al. (2019) discuss the biocatalytic production of 2,5-Furandicarboxylic acid (FDCA) from furan aldehydes, underlining the importance of sustainable and environmentally friendly methods in producing furan derivatives. This research indicates the potential for biocatalysis in the synthesis and modification of complex furan-based compounds, including this compound, promoting green chemistry approaches Yuan, Liu, Du, Liu, Wang, & Liu, 2019.

Direct Conversion for Value-Added Chemicals Zhang et al. (2019) have developed a method for the direct conversion of furan to methyl levulinate, a platform molecule, via acid catalysis. This study provides a new pathway for transforming furan compounds into value-added chemicals, hinting at the versatility of furan derivatives in chemical synthesis and their potential applications in producing economically significant molecules Zhang, Hu, Zhang, Liu, Hu, Xiang, Wang, & Lu, 2019.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Without more information, it’s difficult to provide details .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications .

Properties

IUPAC Name

2-methoxyethyl 5-(furan-2-carbonyloxy)-1,2-dimethylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6/c1-12-17(19(22)25-10-9-23-3)14-11-13(6-7-15(14)20(12)2)26-18(21)16-5-4-8-24-16/h4-8,11H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMZQUPOFJJESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC(=O)C3=CC=CO3)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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